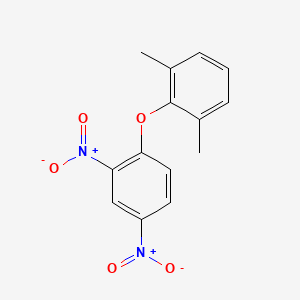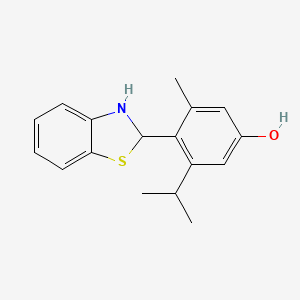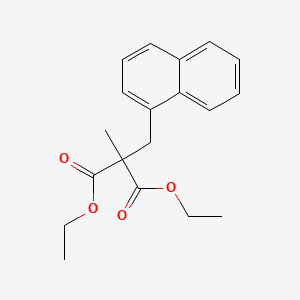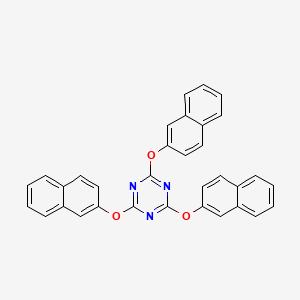
1,3,5-Triazine, 2,4,6-tris(2-naphthalenyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine, 2,4,6-tris(2-naphthalenyloxy)- is a derivative of 1,3,5-triazine, a six-membered heterocyclic aromatic ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Triazine, 2,4,6-tris(2-naphthalenyloxy)- typically involves the nucleophilic substitution of cyanuric chloride with 2-naphthol. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The general reaction scheme is as follows: [ \text{C}_3\text{N}_3\text{Cl}3 + 3 \text{C}{10}\text{H}_7\text{OH} \rightarrow \text{C}_3\text{N}3(\text{OC}{10}\text{H}_7)_3 + 3 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with efficient stirring and temperature control systems.
Análisis De Reacciones Químicas
Types of Reactions: 1,3,5-Triazine, 2,4,6-tris(2-naphthalenyloxy)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo further substitution reactions with nucleophiles, replacing the naphthalenyloxy groups with other functional groups.
Oxidation and Reduction: The aromatic nature of the compound allows it to participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other bases. The reactions are typically carried out under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted triazines, while oxidation and reduction reactions can modify the aromatic ring or the substituents.
Aplicaciones Científicas De Investigación
1,3,5-Triazine, 2,4,6-tris(2-naphthalenyloxy)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Industry: Utilized in the production of polymers, dyes, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazine, 2,4,6-tris(2-naphthalenyloxy)- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: The specific pathways depend on the biological context, but may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
1,3,5-Triazine, 2,4,6-tris(2-naphthalenyloxy)- can be compared with other similar compounds, such as:
Melamine (1,3,5-Triazine-2,4,6-triamine): Known for its use in the production of melamine resins and its applications in the plastics industry.
Cyanuric Acid (1,3,5-Triazine-2,4,6-triol): Used in the production of disinfectants, herbicides, and as a stabilizer for chlorine in swimming pools.
Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine): A key intermediate in the synthesis of herbicides, dyes, and other industrial chemicals.
Uniqueness: 1,3,5-Triazine, 2,4,6-tris(2-naphthalenyloxy)- stands out due to its unique naphthalenyloxy substituents, which impart distinct photophysical properties and potential biological activities .
Propiedades
Número CAS |
4532-28-9 |
|---|---|
Fórmula molecular |
C33H21N3O3 |
Peso molecular |
507.5 g/mol |
Nombre IUPAC |
2,4,6-trinaphthalen-2-yloxy-1,3,5-triazine |
InChI |
InChI=1S/C33H21N3O3/c1-4-10-25-19-28(16-13-22(25)7-1)37-31-34-32(38-29-17-14-23-8-2-5-11-26(23)20-29)36-33(35-31)39-30-18-15-24-9-3-6-12-27(24)21-30/h1-21H |
Clave InChI |
JIYCKAIGOMYIGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)OC3=NC(=NC(=N3)OC4=CC5=CC=CC=C5C=C4)OC6=CC7=CC=CC=C7C=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


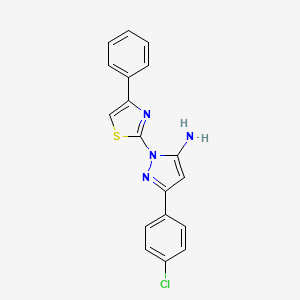
![(5E)-5-[1-(oxolan-2-ylmethylamino)ethylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B14158323.png)
![1-chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14158335.png)
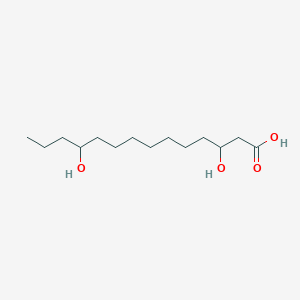
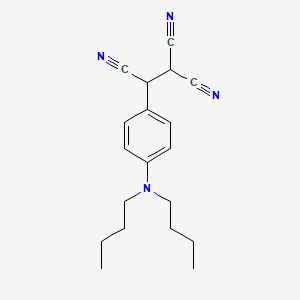
![11-(2-Furanyl)-2,3,4,5,10,11-hexahydro-3-(3-methoxyphenyl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14158359.png)
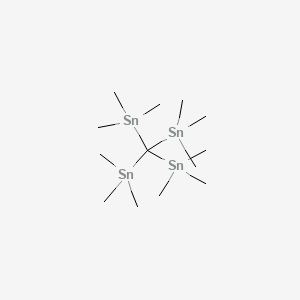
![N-[(2-cyanophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B14158368.png)
![2-[(Pentachlorophenoxy)methyl]oxirane](/img/structure/B14158374.png)
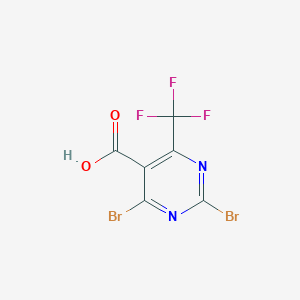
![6-(1,3-benzodioxol-5-yl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14158389.png)
